2,4-Thiazolidinedione, 5-[(2,4-dichlorophenyl)methylene]-
Overview
Description
2,4-Thiazolidinedione, 5-[(2,4-dichlorophenyl)methylene]- is a heterocyclic compound that belongs to the thiazolidinedione class. This compound is known for its diverse pharmacological activities, including antihyperglycemic, antitumor, anti-inflammatory, and antimicrobial properties . The structure of this compound features a thiazolidinedione ring with a 2,4-dichlorophenyl group attached via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-[(2,4-dichlorophenyl)methylene]- typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2,4-thiazolidinedione with 2,4-dichlorobenzaldehyde in the presence of a base such as piperidine or pyridine . The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of deep eutectic solvents, have been explored to make the synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,4-Thiazolidinedione, 5-[(2,4-dichlorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinedione derivatives.
Scientific Research Applications
2,4-Thiazolidinedione, 5-[(2,4-dichlorophenyl)methylene]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Investigated for its antihyperglycemic activity and potential use in the treatment of diabetes.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2,4-Thiazolidinedione, 5-[(2,4-dichlorophenyl)methylene]- involves its interaction with molecular targets such as peroxisome proliferator-activated receptors (PPARs). By activating these receptors, the compound can modulate the expression of genes involved in glucose and lipid metabolism . This leads to improved insulin sensitivity and reduced blood glucose levels. Additionally, the compound’s anti-inflammatory and antitumor effects are mediated through the inhibition of specific signaling pathways and enzymes .
Comparison with Similar Compounds
Similar Compounds
2,4-Thiazolidinedione: The parent compound, known for its antihyperglycemic activity.
5-Benzylidene-2,4-thiazolidinedione: A similar compound with a benzylidene group instead of a dichlorophenyl group.
5-(4-Methoxyphenyl)methylene-2,4-thiazolidinedione: Another derivative with a methoxyphenyl group.
Uniqueness
2,4-Thiazolidinedione, 5-[(2,4-dichlorophenyl)methylene]- is unique due to the presence of the 2,4-dichlorophenyl group, which enhances its pharmacological properties. This structural modification improves the compound’s stability and bioavailability, making it a more potent and effective therapeutic agent compared to its analogs .
Properties
IUPAC Name |
(5E)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2S/c11-6-2-1-5(7(12)4-6)3-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOVOGTZQNQWFV-FPYGCLRLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)NC(=O)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/2\C(=O)NC(=O)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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